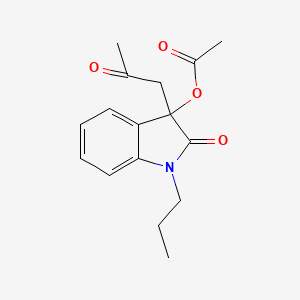![molecular formula C14H10N2O5 B4898970 4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)
4-[(3-nitrobenzoyl)amino]benzoic acid
Vue d'ensemble
Description
4-[(3-nitrobenzoyl)amino]benzoic acid, commonly known as NBD-BA, is a fluorescent probe widely used in biomedical research. It is a small molecule that can be easily synthesized and conjugated with biomolecules for various applications.
Mécanisme D'action
NBD-BA is a fluorescent probe that works by undergoing a photoinduced electron transfer (PET) process. When NBD-BA is excited by light, the electron in the nitro group is transferred to the fluorescent moiety, resulting in fluorescence emission. The fluorescence intensity of NBD-BA is sensitive to its microenvironment, such as pH, polarity, and viscosity. Therefore, NBD-BA can be used as a sensor for detecting changes in the microenvironment of biomolecules.
Biochemical and Physiological Effects:
NBD-BA has been shown to have low toxicity and minimal interference with biological processes. It has been used for imaging various cellular structures, such as mitochondria, endoplasmic reticulum, and Golgi apparatus. NBD-BA has also been used for studying protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. In addition, NBD-BA has been used for monitoring enzyme activity, membrane potential, and ion fluxes.
Avantages Et Limitations Des Expériences En Laboratoire
NBD-BA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and conjugated with biomolecules. It has a high quantum yield and a long fluorescence lifetime, which allows for sensitive detection. NBD-BA is also compatible with various imaging techniques, such as confocal microscopy, fluorescence resonance energy transfer (FRET), and fluorescence lifetime imaging microscopy (FLIM).
However, NBD-BA also has limitations for lab experiments. Its fluorescence intensity is sensitive to photobleaching and phototoxicity, which can affect the accuracy and reproducibility of the results. NBD-BA is also sensitive to environmental factors, such as temperature and pH, which can affect its fluorescence properties. Therefore, careful optimization of experimental conditions is required for using NBD-BA as a reliable fluorescent probe.
Orientations Futures
NBD-BA has many potential future directions in biomedical research. One direction is to develop new conjugation strategies for NBD-BA with biomolecules, such as antibodies and aptamers, for specific targeting and imaging. Another direction is to engineer NBD-BA for improved photostability and biocompatibility. Additionally, NBD-BA can be used for developing new sensors for detecting biomolecules, such as neurotransmitters and hormones, in vivo. Finally, NBD-BA can be used for developing new therapeutic agents, such as photosensitizers for cancer treatment, based on its fluorescence properties.
Conclusion:
In conclusion, 4-[(3-nitrobenzoyl)amino]benzoic acid is a versatile fluorescent probe that has been widely used in biomedical research. It can be easily synthesized and conjugated with biomolecules for various applications. NBD-BA works by undergoing a photoinduced electron transfer process and is sensitive to its microenvironment. NBD-BA has many advantages for lab experiments, such as high quantum yield and compatibility with various imaging techniques, but also has limitations, such as photobleaching and sensitivity to environmental factors. NBD-BA has many potential future directions in biomedical research, such as developing new conjugation strategies, improving photostability and biocompatibility, and developing new sensors and therapeutic agents.
Applications De Recherche Scientifique
NBD-BA is widely used as a fluorescent probe for studying various biological processes. It can be conjugated with proteins, peptides, DNA, RNA, and other biomolecules to monitor their localization, conformational changes, and interactions in living cells and tissues. NBD-BA is also used for labeling lipids, carbohydrates, and small molecules for tracking their trafficking and metabolism.
Propriétés
IUPAC Name |
4-[(3-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(10-2-1-3-12(8-10)16(20)21)15-11-6-4-9(5-7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVIIFHTQLQEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Nitrophenyl)carbonyl]amino}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine](/img/structure/B4898892.png)

![2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4898918.png)

![3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4898954.png)

![4-{[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4898979.png)
![N-benzyl-2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4898987.png)
![N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B4898995.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4898998.png)
![2-[(3-bromophenyl)diazenyl]-4-methylphenol](/img/structure/B4898999.png)
